molecular formula C22H19N3O4 B1681205 Tadalafil, (6R,12aS)- CAS No. 171596-27-3

Tadalafil, (6R,12aS)-

货号 B1681205
CAS 编号: 171596-27-3
分子量: 389.4 g/mol
InChI 键: WOXKDUGGOYFFRN-IIBYNOLFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tadalafil, (6R,12aS)-, also known as the cis- conformer of Tadalafil, is a potent PDE5 (Phosphodiesterase 5) Inhibitor that is used primarily to treat Erectile dysfunction, Benign Prostatic Hyperplasia, and Primary Pulmonary Hypertension . It is also known as Tadalafil (6R,12aS) Diastereomer .


Synthesis Analysis

The synthesis and characterization of a novel chemical series of tadalafil analogues have been reported. Compounds that have the 6R, 12aR configuration and terminal carboxylic acid group at the side chain arising from the piperazinedione nitrogen were potent PDE5 inhibitors .


Molecular Structure Analysis

The stereochemistry of all four stereoisomers of tadalafil is determined using vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) spectroscopy .


Physical And Chemical Properties Analysis

The molecular formula of Tadalafil, (6R,12aS)- is C22H19N3O4. Its exact mass is 389.14 and its molecular weight is 389.410 .

科学研究应用

Discovery and Development

Tadalafil, identified as (6R,12aS)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6] pyrido[3,4‐b]indole‐1,4‐dione, was first discovered in 2003 as a highly potent and highly selective phosphodiesterase 5 (PDE5) inhibitor. Its development involved modification of the hydantoin ring in a lead compound leading to its enhanced PDE5 inhibitory potency and selectivity (Daugan et al., 2003). Tadalafil is notably more selective against PDE5 compared to PDE6, a feature distinguishing it from other PDE5 inhibitors like sildenafil (Ahmed, 2018).

Structural Analysis and Design

The stereochemistry of tadalafil's diastereoisomers has been studied using various methods like vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion, facilitating accurate identification of its stereochemistry (Qiu et al., 2013). These studies have informed the design of tadalafil analogues with extended hydrophilic side chains aimed at enhancing interactions within the binding pocket and modifying pharmacological profiles (ElHady et al., 2015).

Pharmacological Applications Beyond Erectile Dysfunction

Tadalafil has been explored for various medical conditions beyond its primary use for erectile dysfunction and pulmonary arterial hypertension. Recent clinical studies suggest its potential in treating circulatory disorders, neurodegenerative disorders, and cognitive impairment conditions (Ahmed, 2018). Additionally, novel tadalafil analogues have been developed as potential phosphodiesterase 5 inhibitors and histone deacetylase inhibitors, showing promise in anticancer activity (ElHady et al., 2020).

Tadalafil in Pulmonary Arterial Hypertension

Long-term safety and efficacy of tadalafil have been evaluated for the treatment of pulmonary arterial hypertension. Studies like the PHIRST (Pulmonary Arterial Hypertension and Response to Tadalafil) trial demonstrated that tadalafil improved exercise capacity and delayed clinical worsening in this context (Oudiz et al., 2012).

Other Research Insights

Further research includes the elucidation of the absolute configuration of tadalafil analogues found as adulterants in health supplements, demonstrating the importance of understanding the chirality and stereochemistry of pharmaceutical compounds (Kee et al., 2019). Additionally, studies on the efficacy and safety of tadalafil in various conditions like erectile dysfunction in men with diabetes have been conducted (Sáenz de Tejada et al., 2002).

安全和危害

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

未来方向

Recent clinical studies suggest the use of tadalafil for nonurological applications, including circulatory disorders (ischemia injury, myocardial infarction, cardiac hypertrophy, cardiomyopathy, heart failure, and stroke), neurodegenerative disorders, and cognitive impairment conditions .

属性

IUPAC Name

(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKDUGGOYFFRN-HRAATJIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tadalafil, (6R,12aS)-

CAS RN

171596-27-3
Record name Tadalafil, (6R ,12aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,12aS)-6-(benzo[d][1,3]dioxol-5-yl)-2-methyl-2,3,6,7,12,12-ahexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TADALAFIL, (6R ,12AS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E319TQ0B6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tadalafil, (6R,12aS)-
Reactant of Route 2
Reactant of Route 2
Tadalafil, (6R,12aS)-
Reactant of Route 3
Reactant of Route 3
Tadalafil, (6R,12aS)-
Reactant of Route 4
Reactant of Route 4
Tadalafil, (6R,12aS)-
Reactant of Route 5
Reactant of Route 5
Tadalafil, (6R,12aS)-
Reactant of Route 6
Reactant of Route 6
Tadalafil, (6R,12aS)-

Citations

For This Compound
6
Citations
T Kunieda - Profiles of Drug Substances, Excipients and Related …, 2011 - books.google.com
Tadalafil (CialisÒ)[4–11], which is a cyclic guanosine monophosphate (cGMP) specific Type V phosphodiesterase (PDE5) inhibitor similar to sildenafil (ViagraÒ)[12] and vardenafil (…
Number of citations: 2 books.google.com
M Tachi, S Kobayashi, K Tomita, T Tanahashi… - Ms Data for Screening … - papers.ssrn.com
Recently, sexual enhancement dietary supplements have often been adulterated with phosphodiesterase type 5 (PDE-5) inhibitors used for treatment of erectile dysfunction, and widely …
Number of citations: 0 papers.ssrn.com
L Yu, Y Jin, Jianzhou, C Ye, J Wang, G Hu, S Zeng - Chirality, 2012 - Wiley Online Library
(1R, 3R)‐1‐(1, 3‐Benzodioxol‐5‐yl)‐2‐(chloroacetyl)‐2, 3, 4, 9‐tetrahydro‐1H‐pyrido[3, 4‐b]indole‐3‐carboxylic acid methyl ester ((1R, 3R)‐Cpe) is a key intermediate used in the …
Number of citations: 4 onlinelibrary.wiley.com
M Tachi, S Kobayashi, K Tomita, T Tanahashi… - … of Chromatography A, 2022 - Elsevier
Sexual enhancement dietary supplements have often been adulterated with phosphodiesterase type 5 (PDE-5) inhibitors used for treatment of erectile dysfunction, and widely …
Number of citations: 3 www.sciencedirect.com
S Xiao, XX Shi, F Ni, J Xing, JJ Yan, SL Liu - 2010 - Wiley Online Library
A clean and general DBU‐catalyzed epimerization at C‐12a position of the tadalafil‐like tetracyclic compounds has been fully studied. In addition, by using this clean epimerization as …
MA Gouda - Synthetic Communications, 2017 - Taylor & Francis
The biological and medicinal properties of tadalafil and its analogues have prompted enormous research aimed at developing synthetic routes to these heterocyclic analogues. This …
Number of citations: 6 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。